molecular formula C10H10N2O B3282338 1-(3-Amino-1H-indol-2-yl)ethanone CAS No. 74897-48-6

1-(3-Amino-1H-indol-2-yl)ethanone

Cat. No.: B3282338
CAS No.: 74897-48-6
M. Wt: 174.2 g/mol
InChI Key: UFPQZSJPONEWHG-UHFFFAOYSA-N
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Description

1-(3-Amino-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-indol-2-yl)ethanone typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles . Subsequent steps involve introducing the amino group at the 3-position and the ethanone group at the 2-position through various organic reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-1H-indol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-1H-indol-2-yl)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an ethanone group on the indole ring allows for versatile chemical modifications and interactions with a wide range of biological targets .

Properties

IUPAC Name

1-(3-amino-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQZSJPONEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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